Ozagrel

Description

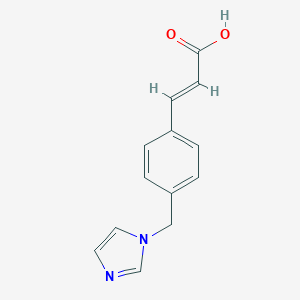

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZKQBHERIJWAO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048547 | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82571-53-7 | |

| Record name | Ozagrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ozagrel in Platelet Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that leads to platelet aggregation and vasoconstriction.[1][2] Its mechanism of action is centered on the targeted disruption of this pathway, resulting in a significant reduction of the pro-aggregatory and vasoconstrictive molecule, thromboxane A2.[3] Concurrently, this inhibition leads to a redirection of the prostaglandin (B15479496) endoperoxide substrate (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] This dual action underscores this compound's efficacy as an antiplatelet agent. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary therapeutic effect is derived from its highly selective and potent inhibition of thromboxane A2 synthase.[3] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator in platelet activation and vasoconstriction.[3][4] By blocking this critical step, this compound effectively reduces the downstream signaling cascade initiated by TXA2.

A significant consequence of TXA2 synthase inhibition is the accumulation of PGH2. This substrate is then available for other enzymes in the arachidonic acid pathway, notably prostacyclin synthase, which converts PGH2 to prostacyclin (PGI2).[3] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a powerful vasodilator and a potent inhibitor of platelet aggregation.[3][5] This "endoperoxide shunt" phenomenon contributes significantly to the overall antiplatelet effect of this compound.[3]

Signaling Pathways

The inhibitory action of this compound on platelet function is a result of its modulation of two key signaling pathways: the pro-aggregatory TXA2 pathway and the anti-aggregatory PGI2 pathway.

Thromboxane A2 (TXA2) Signaling Pathway:

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (Thromboxane A2 Synthase Inhibition) | 4 nM | Not Specified | |

| 11 nM | Rabbit Platelets | [3] | |

| IC50 (Platelet Aggregation Inhibition) | |||

| Arachidonic Acid-induced | 52.46–692.40 µM | Not Specified | [6] |

| ADP-induced | 485–1000 µM | Not Specified | [6][7] |

Table 2: In Vivo Efficacy of this compound in Rats

| Parameter | Route of Administration | Value | Reference |

| ID50 (Inhibition of Blood TXA2 Generation) | Oral | 0.3 mg/kg | [4] |

| ID50 (Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation) | Oral | 0.92 mg/kg | [4] |

Detailed Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of thromboxane A2 synthase.

Methodology:

-

Preparation of Platelet Microsomes:

-

Obtain fresh human or rabbit blood anticoagulated with 3.2% sodium citrate (B86180).

-

Prepare platelet-rich plasma (PRP) by centrifugation at 200 x g for 15 minutes at room temperature.

-

Isolate platelets from PRP by further centrifugation at 1500 x g for 15 minutes.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets by sonication or freeze-thaw cycles and prepare a microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes). The microsomal pellet contains the thromboxane A2 synthase.

-

Resuspend the microsomal pellet in a buffer and determine the protein concentration.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the platelet microsome preparation with a buffer solution (e.g., Tris-HCl buffer, pH 7.4).

-

Add various concentrations of this compound or vehicle control and pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2), at a final concentration of approximately 10-30 µM.

-

Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).

-

-

Quantification of Thromboxane B2 (TXB2):

-

Stop the reaction by adding a stopping solution (e.g., a solution containing a stable TXA2 analog and a reducing agent, or by acidification).

-

Measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for Thromboxane A2 Synthase Inhibition Assay:

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect fresh venous blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

-

Process blood samples within 4 hours of collection and maintain at room temperature.[8]

-

Prepare PRP by centrifuging the blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[8]

-

Carefully transfer the upper PRP layer to a separate plastic tube.

-

Prepare PPP by centrifuging the remaining blood at a higher speed (1500-2000 x g) for 15-20 minutes.[8]

-

-

Assay Procedure:

-

Use a light transmission aggregometer. Set the baseline (0% aggregation) with PRP and the maximum transmission (100% aggregation) with PPP.

-

Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[9]

-

Add various concentrations of this compound or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist such as arachidonic acid (e.g., 0.5-1 mM), ADP (e.g., 5-20 µM), or collagen (e.g., 1-5 µg/mL).[9][10]

-

Record the change in light transmission over time (typically 5-10 minutes).[9]

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Experimental Workflow for Platelet Aggregation Assay:

Conclusion

This compound's mechanism of action in platelet inhibition is well-defined, stemming from its selective inhibition of thromboxane A2 synthase. This targeted approach not only curtails the pro-thrombotic and vasoconstrictive effects of TXA2 but also beneficially shunts the arachidonic acid cascade towards the production of the anti-thrombotic and vasodilatory prostacyclin, PGI2. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the pharmacological properties of this compound and other thromboxane A2 synthase inhibitors. The visualization of the intricate signaling pathways and experimental workflows aims to facilitate a deeper understanding of its core mechanism of action.

References

- 1. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of anagrelide on platelet cAMP levels, cAMP-dependent protein kinase and thrombin-induced Ca++ fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stimulation of endothelial cell prostacyclin production by thrombin, trypsin, and the ionophore A 23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of the novel this compound–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and evaluation of the novel this compound–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ozagrel Sodium vs. Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.[1][2] By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, this compound is a valuable tool in the research of thrombosis, ischemic stroke, and other cardiovascular disorders.[3][4] This technical guide provides a comprehensive comparison of two commonly used salt forms of this compound: the sodium salt and the hydrochloride salt. This document outlines their chemical properties, mechanism of action, and applications in research, with a focus on providing detailed experimental protocols and quantitative data to aid in study design and execution.

Chemical and Physical Properties

The selection of a salt form for a drug candidate can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. While both this compound sodium and this compound hydrochloride share the same active moiety, their salt forms lead to differences in their chemical and physical characteristics.

| Property | This compound Sodium | This compound Hydrochloride |

| IUPAC Name | sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate[5] | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride[6] |

| Chemical Formula | C₁₃H₁₁N₂NaO₂[5] | C₁₃H₁₃ClN₂O₂[6] |

| Molecular Weight | 250.23 g/mol [5] | 264.71 g/mol [6] |

| CAS Number | 189224-26-8[5] | 78712-43-3[6] |

| Appearance | White powder | White powder[7] |

| Solubility | Data not readily available in searched results. | Soluble to 100 mM in water.[8] Soluble in DMSO (53-65 mg/mL).[9][10] |

Mechanism of Action and Signaling Pathway

Both this compound sodium and this compound hydrochloride exert their pharmacological effects through the selective inhibition of thromboxane A2 synthase.[3][11] This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2). The inhibition of TXA2 synthase by this compound leads to a reduction in TXA2 levels, which in turn decreases platelet aggregation and vasoconstriction.[11]

Furthermore, the inhibition of TXA2 synthase can lead to a "shunting" of the PGH2 substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This dual action of reducing pro-thrombotic and vasoconstrictive signals while potentially increasing anti-thrombotic and vasodilatory signals is a key aspect of this compound's mechanism of action.[11]

Signaling Pathway of this compound's Action

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data for this compound from various research studies. It is important to note that in many publications, the specific salt form is not explicitly stated, or the name "this compound" is used generically.

In Vitro Efficacy

| Parameter | Value | Species/System | Salt Form Specified | Reference |

| IC₅₀ (Thromboxane A2 Synthase) | 4 nM | Not specified | Hydrochloride | [8] |

| IC₅₀ (Thromboxane A2 Synthase) | 11 nM | Rabbit Platelet | Not specified | [12] |

| IC₅₀ (Platelet Aggregation - Arachidonic Acid induced) | 53.12 µM | Not specified | Sodium | [13] |

In Vivo Efficacy

| Model | Dosage | Effect | Salt Form Specified | Reference |

| Rat MCAO Model | 3 mg/kg | Decreased cortical infarction area and volume | Not specified | [14] |

| Rat Microthrombosis Model | Not specified | Suppressive effects on neurologic deficits | Not specified | [14] |

| Acetaminophen-induced Hepatotoxicity in Mice | 200 mg/kg | Attenuated mortality and liver damage | Hydrochloride | [15] |

| Rat Femoral Vein Thrombosis | ID₅₀ = 13.7 mg/kg (p.o.) | Inhibition of thrombus formation | Not specified (OKY-046) | [16] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following sections provide methodologies for key assays used to evaluate the activity of this compound.

Thromboxane A2 Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of isolated thromboxane A2 synthase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for TXA2 synthase.

Materials:

-

Platelet microsomes (as a source of TXA2 synthase)

-

Prostaglandin H2 (PGH2) substrate

-

This compound (sodium or hydrochloride) test compound

-

Buffer solution (e.g., Tris-HCl)

-

Reaction termination solution (e.g., citric acid)

-

Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2

Procedure:

-

Preparation of Platelet Microsomes:

-

Isolate human platelets from whole blood via differential centrifugation.

-

Wash the isolated platelets.

-

Disrupt the platelet cell membranes through sonication or nitrogen cavitation.

-

Isolate the microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[2]

-

-

Enzyme Reaction:

-

Pre-incubate the platelet microsome preparation with various concentrations of this compound or a vehicle control in a buffer solution at 37°C for a specified time.[17]

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.[2]

-

-

Reaction Termination:

-

Stop the reaction by adding a termination solution.[17]

-

-

Quantification of TXB2:

-

Measure the concentration of TXB2 in each reaction mixture using a competitive EIA kit, following the manufacturer's instructions.[17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.[17]

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the effect of a compound on platelet aggregation in response to an agonist.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate (B86180) (3.2%) anticoagulant.[18]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., arachidonic acid, ADP, collagen).[18]

-

This compound (sodium or hydrochloride) test compound.

-

Saline solution.

-

Light transmission aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Collect human whole blood into tubes containing 3.2% sodium citrate.[18]

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature to obtain PRP (the supernatant).[19]

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes.[19]

-

-

Aggregometry:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[20]

-

Place a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a working concentration of a platelet agonist.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.[21]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of aggregation relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.[22]

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model to mimic focal cerebral ischemia, characteristic of human stroke.

Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (270-320 g).[23]

-

Anesthetic (e.g., ketamine/xylazine or isoflurane).[23]

-

4-0 nylon monofilament with a silicon-coated tip.[23]

-

Surgical microscope or loupes.

-

Microvascular clips and standard surgical instruments.

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37.5 ± 0.5°C.[23]

-

Surgical Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]

-

Vessel Ligation: Ligate the distal ECA and the proximal CCA. Place a temporary microvascular clip on the ICA.[23]

-

Filament Insertion: Introduce the monofilament through an incision in the ECA stump into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[23]

-

Occlusion and Reperfusion: For transient MCAO, the filament is kept in place for a defined period (e.g., 90 or 120 minutes) before withdrawal to allow for reperfusion. For permanent MCAO, the filament is left in place.[23]

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) at a designated time point (before, during, or after occlusion).[14]

-

Assessment: Evaluate neurological deficits, infarct volume (e.g., using TTC staining), and other relevant molecular or histological markers at a predetermined time point after MCAO.[23]

Clinical Significance and Applications in Research

Both this compound sodium and hydrochloride are utilized in clinical and preclinical research to investigate the role of the thromboxane pathway in various pathologies. A meta-analysis of randomized controlled trials suggests that sodium this compound is effective for improving neurological impairment in patients with acute ischemic stroke.[24][25] It has also been studied for its potential in managing thromboembolism during neurointerventional procedures and for its protective effects against drug-induced liver injury.[15][26]

For researchers, the choice between the sodium and hydrochloride salt may be influenced by factors such as solubility in a desired vehicle for administration and the specific requirements of the experimental model. The hydrochloride salt's documented solubility in water may make it a more convenient choice for aqueous formulations.[8]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is this compound Sodium used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Sodium | C13H11N2NaO2 | CID 23663942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C13H13ClN2O2 | CID 6438130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 8. rndsystems.com [rndsystems.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effect of this compound, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of thromboxane A2 synthase inhibitors (CV-4151 and this compound), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dmbj.org.rs [dmbj.org.rs]

- 20. Testing platelet aggregation activity [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. This compound for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. This compound for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. remedypublications.com [remedypublications.com]

The Core of Thromboxane A2 Synthase Inhibition: A Technical Guide to Ozagrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and highly selective inhibitor of Thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By selectively blocking the conversion of Prostaglandin (B15479496) H2 (PGH2) to TXA2, this compound effectively mitigates the prothrombotic and vasoconstrictive effects of TXA2. This targeted mechanism of action not only reduces platelet aggregation and vascular tone but also promotes a favorable shift in the prostanoid balance through the "endoperoxide shunt" phenomenon, increasing the production of the vasodilatory and anti-aggregatory prostacyclin (PGI2). This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and key experimental methodologies for studying this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential and research applications in cardiovascular and cerebrovascular diseases.

Mechanism of Action: Selective Inhibition and the Endoperoxide Shunt

This compound's primary pharmacological effect is the selective and potent inhibition of Thromboxane A2 synthase (TXA2S), a member of the cytochrome P450 superfamily (CYP5A1).[1] TXA2S catalyzes the isomerization of the prostaglandin endoperoxide PGH2 into TXA2, a key mediator in hemostasis and thrombosis.[1]

By binding to and inhibiting TXA2S, this compound curtails the production of TXA2, thereby attenuating its downstream effects, which include:

-

Platelet Aggregation: TXA2 is a potent platelet agonist that, upon binding to its G-protein coupled receptor (TP receptor), initiates a signaling cascade leading to platelet activation, degranulation, and aggregation.[1][2]

-

Vasoconstriction: TXA2 induces the contraction of vascular smooth muscle cells, contributing to increases in vascular resistance and blood pressure.[3]

A significant consequence of TXA2S inhibition is the accumulation of its substrate, PGH2. This accumulation leads to a metabolic redirection of PGH2 towards other enzymatic pathways, a phenomenon known as the "endoperoxide shunt."[1] Notably, PGH2 can be utilized by prostacyclin synthase to produce prostacyclin (PGI2), a prostanoid with opposing physiological effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[1][4] This dual action of reducing a prothrombotic agent while increasing an anti-thrombotic one underscores the therapeutic potential of this compound.[1]

Signaling Pathway of this compound's Action

References

Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a potent and highly selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has been a subject of significant research and clinical interest for its antithrombotic and vasodilatory properties. This technical guide provides a comprehensive overview of the discovery, development history, and mechanism of action of this compound. It details the core chemical properties, synthesis pathway, and pharmacological effects of the drug. Quantitative data from preclinical and clinical studies are systematically presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's scientific foundation.

Discovery and Development History

This compound, also known by its developmental code OKY-046, was discovered and developed through a collaboration between Kissei Pharmaceutical and Ono Pharmaceutical in Japan.[1][2] The research focused on identifying highly selective inhibitors of thromboxane A2 synthase as potential therapeutic agents for a range of conditions, including ischemic heart disease, thromboembolic disorders, and asthma.[2]

The development of this compound stemmed from structure-activity relationship studies of imidazole (B134444) and pyridine (B92270) derivatives, which demonstrated potent inhibitory effects on TXA2 synthase.[2] Through these investigations, (E)-4-(1-imidazolylmethyl) cinnamic acid, later named this compound, was selected as the lead candidate based on its superior pharmacological, physicochemical, and toxicological profile.[2]

This compound was first launched in Japan for the treatment of asthma and for its antithrombotic effects.[1] Its clinical applications have since expanded to include cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke.[1][3] While it has been marketed for several indications, development for other conditions such as dry eye associated with Sjögren's syndrome has been discontinued.[1][4]

Chemical Properties and Synthesis

This compound hydrochloride is chemically known as (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid hydrochloride.[5] Its chemical structure features an imidazole ring linked to a phenylpropenoic acid moiety, which is crucial for its selective inhibition of TXA2 synthase.[5]

A common and efficient synthetic route for this compound hydrochloride begins with p-tolualdehyde.[5] The synthesis involves a three-step process: bromination, substitution with imidazole, and a final condensation reaction, followed by the formation of the hydrochloride salt.[5]

Synthetic Workflow

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of thromboxane A2 (TXA2) synthase.[6][7] This enzyme is a critical component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2.[7]

TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[7] By inhibiting TXA2 synthase, this compound leads to two significant downstream effects:

-

Reduced TXA2 Production: This directly results in decreased platelet aggregation and vasodilation, which are the primary therapeutic benefits of the drug.[7]

-

Increased Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase causes an accumulation of its substrate, PGH2. This excess PGH2 can then be shunted towards the synthesis of other prostanoids, notably prostacyclin (PGI2), by the enzyme prostacyclin synthase.[8] PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, thus complementing the effects of reduced TXA2 levels.[8]

Signaling Pathway of this compound's Action

Quantitative Data

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC50 (TXA2 Synthase) | Human Platelets | 4 nM | [9] |

| Rabbit Platelets | 11 nM | [5] | |

| IC50 (TXA2 Synthase Inhibition) | Rabbit | 56.0 ng/mL | [10] |

| Emax (TXA2 Synthase Inhibition) | Rabbit | 94% | [10] |

| ID50 (Inhibition of Thrombosis) | Rat Femoral Vein | 13.7 mg/kg (p.o.) | [11] |

| Selectivity (IC50) | Cyclooxygenase (COX) | > 1 mM | [9] |

| Prostacyclin (PGI2) Synthase | > 1 mM | [9] | |

| Prostaglandin E2 (PGE2) Isomerase | > 1 mM | [9] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Value | Reference(s) |

| Terminal Half-life (t1/2β) | Rat | 15 mg/kg (IV) | 0.173 h | [12] |

| Rat | 45 mg/kg (IV) | 0.160 h | [12] | |

| Time to Max Concentration (Tmax) | Rabbit | Rectal | 20 min | [10] |

| Bioavailability | Rabbit | Rectal | 100% | [10] |

Table 3: Clinical Efficacy of this compound in Acute Ischemic Stroke

| Outcome Measure | Treatment Group | Result | Reference(s) |

| Improvement in Neurological Impairment (MESSS) | This compound vs. Control | Mean Difference = -4.17 (95% CI: -4.95 to -3.40) | [13][14] |

| Improvement in NIHSS | This compound Monotherapy (Lacunar Infarct) | -1.4 (pre=3.6, post=2.2) | [15] |

| Improvement in NIHSS | This compound Monotherapy (Atherothrombotic Infarct) | -2.4 (pre=4.4, post=2.0) | [15] |

| Death at Follow-up | This compound vs. Control | Relative Risk = 0.67 (95% CI: 0.11 to 4.04) | [13][14] |

MESSS: Modified Edinburgh-Scandinavian Stroke Scale; NIHSS: National Institutes of Health Stroke Scale

Table 4: Adverse Events in Clinical Trials

| Adverse Event | This compound vs. Control | Significance | Reference(s) |

| Digestive Hemorrhage | No significant difference | - | [13][14] |

| Hemorrhagic Stroke | No significant difference | - | [13][14] |

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of thromboxane A2 synthase.

Materials:

-

Fresh human or rabbit blood (anticoagulated with citrate)

-

Buffer solutions for platelet isolation and washing

-

Ultracentrifuge

-

Test compound (this compound hydrochloride) and vehicle control

-

Prostaglandin H2 (PGH2) substrate

-

Stopping solution

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)

Protocol:

-

Preparation of Platelet Microsomes:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).[16]

-

Isolate platelets from the PRP by further centrifugation and wash them in a suitable buffer.[16]

-

Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[16]

-

-

Enzyme Reaction:

-

In a reaction tube, combine the platelet microsome preparation with a buffer solution.[16]

-

Add various concentrations of the test compound or a vehicle control.[16]

-

Initiate the enzymatic reaction by adding the PGH2 substrate.[16]

-

Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).[16]

-

-

Quantification of Thromboxane B2 (TXB2):

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 formation for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of enzyme activity.[17]

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood (collected in sodium citrate (B86180) anticoagulant)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., Arachidonic acid, ADP)

-

Test compound (this compound hydrochloride) and vehicle control

-

Saline solution

-

Light transmission aggregometer

Protocol:

-

Sample Preparation:

-

Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).[17]

-

Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[17]

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.[17]

-

-

Assay Performance:

-

Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[17]

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[17]

-

Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.[17]

-

Add a platelet agonist to the cuvette to induce aggregation.[17]

-

Record the change in light transmission for a set period.[17]

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.[17]

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control.[17]

-

Generate a dose-response curve and determine the IC50 value for each agonist.[17]

-

Experimental Workflow Diagram

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. [Research and development of this compound, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. | BioWorld [bioworld.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, this compound, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics of this compound and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical efficacy of this compound with or without edaravone in 156 acute stroke patients [jneurology.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Ozagrel downstream signaling pathways

An In-depth Technical Guide to Ozagrel's Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, the terminal enzyme in the synthesis of the prothrombotic and vasoconstrictive agent, thromboxane A2.[1] Its mechanism of action confers significant antiplatelet and vasodilatory effects, underpinning its clinical use in the management of ischemic stroke and other thromboembolic disorders.[1][2] This technical guide provides a comprehensive examination of the downstream signaling pathways modulated by this compound. By inhibiting TXA2 synthase, this compound not only attenuates TXA2-mediated signaling but also redirects prostaglandin (B15479496) metabolism, leading to a concomitant increase in the anti-platelet and vasodilatory mediator, prostacyclin (PGI2).[3] This document details these core pathways, presents key quantitative data, outlines detailed experimental protocols for assessing this compound's activity, and provides visualizations of the molecular cascades involved.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary pharmacological action is the selective and potent inhibition of Thromboxane A2 Synthase (TXA2S), a cytochrome P450 enzyme (CYP5A1).[3] TXA2S catalyzes the conversion of prostaglandin H2 (PGH2), an endoperoxide intermediate derived from arachidonic acid, into thromboxane A2 (TXA2).[3]

The inhibition of TXA2S by this compound has a dual downstream consequence:

-

Reduction of Thromboxane A2 (TXA2): This is the most direct effect, leading to the attenuation of all signaling pathways mediated by TXA2. This reduces platelet aggregation and vasoconstriction.[1]

-

Increased Prostacyclin (PGI2) - The "Endoperoxide Shunt": By blocking the conversion of PGH2 to TXA2, the accumulated PGH2 substrate is redirected and utilized by the enzyme prostacyclin synthase (PGIS), which is present in the vascular endothelium. This results in an increased synthesis of prostacyclin (PGI2), a molecule with opposing physiological effects to TXA2—namely, inhibition of platelet aggregation and promotion of vasodilation.[1][3]

This dual action of decreasing a pro-thrombotic agent while increasing an anti-thrombotic one is central to this compound's therapeutic efficacy.

Primary Downstream Signaling Pathways

Attenuation of TXA2-Mediated Signaling

Thromboxane A2 exerts its effects by binding to the Thromboxane Receptor (TP), a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates an intracellular signaling cascade primarily through Gαq and Gα12/13 proteins. By preventing the synthesis of TXA2, this compound effectively blocks this entire pathway.

The key steps are:

-

G-Protein Activation: Ligand binding activates Gαq, which in turn activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The elevated intracellular Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC).

-

Physiological Response: The rise in intracellular Ca²⁺ and activation of PKC in platelets leads to shape change, degranulation, and activation of the GPIIb/IIIa receptor, culminating in platelet aggregation. In vascular smooth muscle cells, this cascade leads to contraction and vasoconstriction.

Potentiation of PGI2-Mediated Signaling

The increased production of prostacyclin (PGI2) due to the endoperoxide shunt activates a signaling pathway that directly opposes the effects of TXA2. PGI2 binds to the Prostacyclin Receptor (IP), a GPCR that is coupled to the Gαs protein.

The key steps are:

-

G-Protein Activation: PGI2 binding to the IP receptor activates Gαs.

-

cAMP Production: Activated Gαs stimulates the enzyme Adenylyl Cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Physiological Response: PKA phosphorylates various downstream targets. In vascular smooth muscle cells, PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA activation inhibits Ca²⁺ mobilization and GPIIb/IIIa activation, thus preventing platelet aggregation.

Other Potential Downstream Effects

-

Crosstalk with Nitric Oxide (NO) Signaling: Some evidence suggests an interaction between the TXA2 and nitric oxide (NO) pathways. In cultured porcine basilar arterial endothelial cells, this compound was found to significantly increase the spontaneous production of NO. A proposed mechanism is that TXA2 may tonically inhibit endothelial Nitric Oxide Synthase (eNOS). By reducing TXA2 levels, this compound may disinhibit eNOS, leading to increased NO production, which would synergistically promote vasodilation and inhibit platelet aggregation.[4]

-

Anti-Inflammatory Signaling: this compound has demonstrated anti-inflammatory properties in preclinical models, such as reducing the infiltration of macrophages and neutrophils and decreasing the expression of pro-inflammatory chemokines like MCP-1 and IL-8.[5] This effect is likely secondary to the reduction of TXA2, as TXA2 itself is a pro-inflammatory mediator that can promote leukocyte activation and adhesion. A direct, primary effect of this compound on inflammatory signaling pathways such as NF-κB has not been clearly established.

-

Effects on MAPK and other Proliferation Pathways: There is no strong evidence to suggest that this compound directly modulates canonical signaling pathways like MAPK or PI3K/Akt. Its effects on cellular processes regulated by these pathways, such as in the context of cancer, are considered indirect. By inhibiting platelet aggregation, this compound can interfere with tumor cell-induced platelet aggregation (TCIPA), a process that shields cancer cells from immune surveillance and promotes metastasis. Platelet-derived factors can activate MAPK and Akt signaling in tumor cells; therefore, by inhibiting platelet activation, this compound may indirectly attenuate these pro-survival signals.

Quantitative Pharmacological Data

The potency of this compound has been characterized in various in vitro and in vivo systems. The half-maximal inhibitory concentration (IC50) is a key metric for its activity against its target enzyme and its functional effects on platelets.

| Parameter | Description | Value | Species/System | Reference(s) |

| IC50 | Inhibition of Thromboxane A2 Synthase | 4 nM - 11 nM | Human / Rabbit Platelets | [2][5] |

| IC50 | Inhibition of Arachidonic Acid-induced Platelet Aggregation | 53.12 µM | Not Specified | [2] |

| Inhibition % | Inhibition of plasma Thromboxane B2 (TXB2) | 99.6% at 100 µM | Not Specified | [2] |

Detailed Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TXA2 synthase. As TXA2 is highly unstable, the assay measures its stable, inactive metabolite, Thromboxane B2 (TXB2).

Objective: To determine the IC50 value of this compound for TXA2 synthase.

Methodology:

-

Enzyme Source Preparation:

-

Prepare a microsomal fraction rich in TXA2 synthase from platelets (e.g., human or rabbit) or other relevant tissues via ultracentrifugation.

-

-

Enzyme Reaction:

-

In a reaction tube, pre-incubate the platelet microsome preparation with various concentrations of this compound (or vehicle control) in a suitable buffer at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.

-

-

Reaction Termination:

-

Stop the reaction by adding an ice-cold stop solution, often containing a chelating agent like EDTA or by adding an organic solvent.

-

-

Quantification of TXB2:

-

Measure the concentration of the stable metabolite TXB2 in each sample using a validated competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for measuring platelet function and is used to assess the inhibitory effect of compounds on platelet aggregation induced by various agonists.

Objective: To determine the IC50 of this compound for inhibiting arachidonic acid-induced platelet aggregation.

Methodology:

-

Sample Preparation:

-

Draw whole blood from healthy, drug-free human donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% light transmission baseline.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set this as the 0% light transmission baseline. Use a separate cuvette with PPP to set the 100% baseline.

-

Add this compound (at various final concentrations) or a vehicle control to the PRP and incubate for 1-5 minutes while stirring.

-

Initiate platelet aggregation by adding a platelet agonist. For this compound, arachidonic acid is a suitable agonist as it provides the substrate for the TXA2 pathway.

-

-

Data Recording and Analysis:

-

Record the change in light transmission through the PRP over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.

-

Determine the maximum percentage of platelet aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.[6][7]

-

Conclusion

This compound is a highly selective thromboxane A2 synthase inhibitor with a well-defined dual mechanism of action. Its primary downstream effect is the profound attenuation of the pro-aggregatory and vasoconstrictive TXA2/TP receptor signaling cascade. Concurrently, by shunting PGH2 metabolism, it potentiates the anti-aggregatory and vasodilatory PGI2/IP receptor pathway. While further research is needed to fully elucidate its indirect effects on inflammatory and NO signaling, its core downstream pathways are well-characterized. The quantitative data and experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other TXA2 synthase inhibitors in thrombosis, cerebrovascular disease, and beyond.

References

- 1. [Research and development of this compound, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the In Vitro Characterization of Ozagrel's Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ozagrel, a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By elucidating its mechanism of action, presenting key quantitative data, and detailing experimental protocols, this document serves as a valuable resource for professionals in the field of drug discovery and development.

This compound's primary mechanism of action is the selective inhibition of TXA2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2.[3][4] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[2][4] By blocking TXA2 synthesis, this compound not only reduces these effects but also leads to an increased production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][5] This dual action underscores its therapeutic potential in various thromboembolic and vasospastic disorders.[1][6]

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species/System | IC50 Value | Reference |

| Thromboxane A2 Synthase Inhibition | Rabbit Platelets | 11 nM | [1][4] |

| Thromboxane A2 Synthase Inhibition | Not Specified | 4 nM | [3][7] |

| Arachidonic Acid-induced Platelet Aggregation | Not Specified | 53.12 µM | [1][4] |

| ADP-induced Platelet Aggregation | Not Specified | 52.46–692.40 µM | [1][8] |

Table 2: In Vitro Selectivity of this compound

| Enzyme | IC50 Value | Reference |

| Prostacyclin (PGI2) Synthetase | > 1 mM | [1][3] |

| Cyclooxygenase (COX) | > 1 mM | [3] |

| Prostaglandin E2 (PGE2) Isomerase | > 1 mM | [1][3] |

| 5-Lipoxygenase | Not affected | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the biochemical and experimental processes involved in the characterization of this compound, the following diagrams have been generated.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound's activity.

1. Thromboxane A2 Synthase Inhibition Assay

This assay quantifies the in vitro potency of this compound in inhibiting the enzymatic conversion of PGH2 to TXA2.[1][7]

-

Objective: To determine the IC50 value of this compound for TXA2 synthase.[7]

-

Materials:

-

Platelet microsomes (source of TXA2 synthase)[1]

-

Prostaglandin H2 (PGH2) substrate[1]

-

This compound hydrochloride[1]

-

Assay buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4)[1][7]

-

Enzyme immunoassay (EIA) or ELISA kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2[1][7]

-

-

Procedure:

-

Preparation of Platelet Microsomes:

-

Obtain fresh human or rabbit blood anticoagulated with citrate (B86180).[4]

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[4]

-

Isolate platelets from PRP by further centrifugation.[4]

-

Lyse the platelets and prepare a microsomal fraction by ultracentrifugation.[3][4]

-

-

Enzyme Reaction:

-

Reaction Termination: Stop the reaction by adding the termination solution.[1]

-

Quantification of TXB2: Measure the concentration of TXB2 in each reaction mixture using a competitive EIA or ELISA kit according to the manufacturer's instructions.[1][4]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.[1]

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.[1]

-

Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.[1]

-

2. Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol evaluates the antiplatelet effects of this compound by measuring its ability to inhibit platelet aggregation induced by various agonists.[1][7]

-

Objective: To measure the inhibitory effect of this compound on platelet aggregation.[7]

-

Materials:

-

Freshly drawn human whole blood collected in sodium citrate anticoagulant[1]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[1]

-

Platelet agonists: Arachidonic acid (AA), Adenosine diphosphate (B83284) (ADP)[1]

-

This compound hydrochloride[1]

-

Saline solution[7]

-

Light transmission aggregometer[1]

-

-

Procedure:

-

Sample Preparation:

-

Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10-20 minutes).[1][7]

-

Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes).[1][7]

-

Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.[1]

-

-

Assay Performance:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[9]

-

Pipette a known volume of PRP into cuvettes with a stir bar and place them in the heating block at 37°C.[7]

-

Add different concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 2-10 minutes).[7][9]

-

Add the platelet agonist to initiate aggregation.[7]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).[7]

-

-

-

Data Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [Research and development of this compound, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and evaluation of the novel this compound–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Ozagrel's Effects on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[1][2] By selectively blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound serves as a valuable therapeutic agent and a precision tool for basic research.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its modulatory effects on prostaglandin (B15479496) synthesis, and its applications in research. We present key quantitative data, detailed experimental protocols for its evaluation, and visual diagrams of its signaling pathways and experimental workflows to facilitate further investigation and drug development.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary pharmacological effect is the potent and selective inhibition of thromboxane A2 (TXA2) synthase.[4][5][6] This enzyme is responsible for the conversion of the prostaglandin endoperoxide H2 (PGH2) into TXA2.[1][5] The inhibition of TXA2 synthase by this compound has two major consequences on prostaglandin synthesis:

-

Reduction of Thromboxane A2 (TXA2) Production: By directly blocking its synthesis, this compound significantly lowers the levels of TXA2. Since TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, its reduction leads to vasodilation and antiplatelet effects.[1][3][5]

-

Redirection of Prostaglandin Endoperoxide H2 (PGH2) Metabolism: The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 is then shunted towards other enzymatic pathways in the arachidonic acid cascade.[1][7] Notably, PGH2 is increasingly converted by prostacyclin (PGI2) synthase into prostacyclin (PGI2), a prostaglandin with opposing effects to TXA2—it is a potent vasodilator and inhibitor of platelet aggregation.[4][7][8] This "endoperoxide shunt" phenomenon complements the primary effect of TXA2 reduction, enhancing this compound's overall therapeutic and research utility.[7]

The dual action of diminishing a pro-thrombotic and vasoconstrictive agent (TXA2) while simultaneously increasing an anti-thrombotic and vasodilatory agent (PGI2) makes this compound a powerful modulator of hemostasis and vascular tone.[7][8]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species / System | Reference |

|---|---|---|---|

| IC₅₀ (Thromboxane A2 Synthase Inhibition) | 4 nM | Not Specified | [6][9] |

| 11 nM | Rabbit Platelets | [4][9][10][11] | |

| IC₅₀ (Platelet Aggregation Inhibition) | 53.12 µM | Arachidonic Acid-induced | [4][8][11] |

| IC₅₀ (Other Enzymes) | > 1 mM | PGI₂ Synthase, Cyclooxygenase, PGE₂ Isomerase | [1][6][8] |

| Inhibition of Plasma TXB₂ | 99.6% | At 100 µM concentration |[1][10] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Route of Administration | Value | Model | Reference |

|---|---|---|---|---|

| ID₅₀ (Inhibition of Blood TXA₂ Generation) | Oral | 0.3 mg/kg | Rat | [8] |

| ID₅₀ (Thrombosis Inhibition) | Oral | 13.7 mg/kg | Rat (Femoral vein thrombosis) | [1] |

| ED₅₀ (Thrombosis Inhibition) | Intravenous (i.v.) | 0.066 mg/kg | Rat (Therapeutic effect on existing thrombosis) | [1] |

| Neuroprotection | Intravenous (i.v.) | 3 mg/kg | Rat (Middle Cerebral Artery Occlusion) |[1][9] |

Key Experimental Protocols

This compound's effects on prostaglandin synthesis can be assessed using a variety of established in vitro and in vivo models.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of TXA2 synthase.

Objective: To determine the IC₅₀ value of this compound for TXA2 synthase.

Methodology:

-

Preparation of Enzyme Source:

-

Prepare platelet-rich plasma (PRP) from freshly drawn human or rabbit whole blood by low-speed centrifugation (e.g., 200 x g for 15 minutes).[12]

-

Isolate platelets from PRP by further centrifugation and wash them in a suitable buffer.[12]

-

Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[12]

-

-

Enzyme Reaction:

-

In reaction tubes, combine the platelet microsome preparation with a buffer solution.

-

Add various concentrations of this compound or a vehicle control to the tubes and pre-incubate the mixture at 37°C for a specified time.[8]

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[8][12]

-

Allow the reaction to proceed for a defined period at 37°C.[8]

-

-

Reaction Termination and Quantification:

-

Stop the reaction by adding a termination solution (e.g., a solution containing a stable TXA2 analog and a solvent to precipitate proteins).

-

Quantify the amount of TXB2 (the stable, inactive metabolite of TXA2) produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

This assay assesses the functional consequence of TXA2 inhibition on platelet function.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Sample Preparation:

-

Collect human whole blood in sodium citrate (B86180) anticoagulant.[8]

-

Prepare platelet-rich plasma (PRP) by low-speed centrifugation (e.g., 200 x g for 10 minutes).[8]

-

Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.[8]

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

-

Assay Performance (Light Transmission Aggregometry):

-

Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in a light transmission aggregometer at 37°C.[12]

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).[12]

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[8]

-

Initiate aggregation by adding a platelet agonist, such as arachidonic acid (which requires TXA2 synthesis for aggregation) or ADP.[8][12]

-

Record the change in light transmission for a set period (typically 5-10 minutes) as platelets aggregate.[7]

-

-

Data Analysis:

-

Measure the maximum percentage change in light transmission, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of platelet aggregation for each this compound concentration compared to the vehicle control.

-

Generate a dose-response curve to determine the IC₅₀ value for each agonist used.[8]

-

This model is used to study the effects of this compound on ischemic stroke, where TXA2-mediated vasoconstriction and thrombosis are key pathological factors.[1]

Objective: To evaluate the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

-

-

Induction of Ischemia:

-

Ligate the ECA and insert a silicone-coated nylon suture into the ICA via the ECA stump.[13]

-

Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA), thereby blocking blood flow.[1][13]

-

Keep the suture in place for a defined period (e.g., 2 hours) to induce ischemia.[1]

-

-

Treatment and Reperfusion:

-

Outcome Assessment (24-48 hours post-MCAO):

-

Neurological Deficit Scoring: Assess motor and neurological deficits using a standardized scoring system.[9][13]

-

Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Cerebral Blood Flow Measurement: Use techniques like laser Doppler flowmetry to measure blood flow changes in the ischemic territory.[1]

-

-

Data Analysis:

-

Compare the neurological deficit scores, infarct volumes, and cerebral blood flow between the this compound-treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

-

Conclusion

This compound hydrochloride is a highly selective and potent inhibitor of thromboxane A2 synthase.[1][7] Its mechanism of action, which involves the reduction of TXA2 production and a concurrent shunting of PGH2 metabolism towards the synthesis of the beneficial prostacyclin PGI2, provides a powerful and targeted approach to modulating prostaglandin synthesis.[7] The quantitative data and detailed experimental protocols presented in this guide underscore its utility as a critical tool for researchers and drug development professionals investigating thromboembolic diseases, ischemic conditions, and the broader role of the thromboxane pathway in physiology and pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound Sodium used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound Trometamol? [synapse.patsnap.com]

- 6. amsbio.com [amsbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Beyond Thromboxane A2 Synthase: An In-depth Technical Guide to the Cellular Targets of Ozagrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a well-established antiplatelet and vasodilatory agent, is primarily characterized by its potent and selective inhibition of thromboxane (B8750289) A2 (TXA2) synthase. This targeted action effectively curtails the production of the pro-aggregatory and vasoconstrictive molecule, TXA2, while promoting the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2). While this primary mechanism is well-documented, emerging evidence suggests that this compound's pharmacological profile may be broader, encompassing interactions with other cellular targets. This technical guide delves into the known and putative cellular targets of this compound beyond TXA2 synthase, providing a comprehensive overview of its off-target pharmacology. We present quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research.

Introduction

This compound's therapeutic efficacy in conditions such as cerebral vasospasm and ischemic stroke has been largely attributed to its selective inhibition of TXA2 synthase.[1] This enzyme is a key player in the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[1] By blocking this step, this compound not only reduces TXA2 levels but also leads to an accumulation of PGH2, which can then be shunted towards the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[1] While this dual action is central to its mechanism, a comprehensive understanding of a drug's full spectrum of molecular interactions is crucial for predicting its complete therapeutic and toxicological profile. This guide focuses on elucidating the cellular targets of this compound that are independent of its effects on TXA2 synthase.

Identified Off-Target Interactions: Cytochrome P450 Enzymes

The most substantiated off-target interactions of this compound involve the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. As an imidazole-containing compound, this compound has been shown to inhibit certain CYP isoforms.

Quantitative Data: Inhibition of Cytochrome P450 Isoforms

In vitro studies utilizing mouse hepatic microsomes have demonstrated that this compound can inhibit several CYP-mediated reactions. The inhibitory constants (Ki) for these interactions are summarized in the table below. It is important to note that these concentrations are significantly higher than the IC50 for TXA2 synthase, suggesting that these off-target effects are more likely to be observed at higher doses of this compound.

| Enzyme Activity | Test System | Ki Value (mM) | Reference |

| Aminopyrine N-demethylase | Mouse Hepatic Microsomes | 0.19 - 3.72 | [2] |

| Aniline hydroxylase | Mouse Hepatic Microsomes | 0.19 - 3.72 | [2] |

| Testosterone 6β-hydroxylase | Mouse Hepatic Microsomes | 0.19 - 3.72 | [2] |

| Testosterone 7α-hydroxylase | Mouse Hepatic Microsomes | 0.19 - 3.72 | [2] |

Studies in humans have also suggested that high doses of this compound (800 mg/day) can lead to a reduction in hepatic oxidative drug-metabolizing capacity.[3] However, one study found that this compound has little impact on the activity of CYP2E1.[4] This indicates a degree of selectivity in this compound's inhibition of CYP isoforms.

Signaling and Metabolic Pathways

The inhibition of CYP enzymes by this compound can have significant implications for drug-drug interactions. Co-administration of this compound with other drugs that are metabolized by the inhibited CYP isoforms could lead to altered pharmacokinetic profiles, potentially increasing the risk of toxicity.

Figure 1: this compound's inhibitory effect on Cytochrome P450 enzymes.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for specific CYP450 isoforms.

Materials:

-

Human liver microsomes (or specific recombinant CYP isoforms)

-

CYP isoform-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a series of this compound dilutions in the appropriate solvent.

-

In a microplate, incubate human liver microsomes (or recombinant CYP enzyme) with the isoform-specific substrate and each concentration of this compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a predetermined time.

-